An In-depth Technical Guide to the Core Basic Properties of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one
An In-depth Technical Guide to the Core Basic Properties of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one, a heterocyclic compound belonging to the benzazepinone class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from related analogues and established principles of medicinal chemistry to offer a detailed profile. This guide covers the compound's chemical identity, predicted physicochemical properties, potential synthetic strategies, and plausible biological activities. Furthermore, it outlines detailed, field-proven experimental protocols for its characterization, supported by visualizations to facilitate understanding. The insights provided herein are intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of the benzazepinone scaffold.
Introduction: The Benzazepinone Scaffold and the Significance of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one
The benzazepine core structure is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Derivatives of this seven-membered nitrogen-containing heterocyclic ring fused to a benzene ring have demonstrated a wide array of pharmacological activities, including antidepressant, antihypertensive, and anti-ischemic properties.[2][3] The benzazepinone class, characterized by a carbonyl group within the azepine ring, has been specifically investigated for its potential as cardiotonic agents, calcium channel blockers, and selective beta1-non-competitive antagonists.[4][5]
8-Methoxy-1H-benzo[d]azepin-2(3H)-one (CAS No. 85175-85-5) is a specific analogue within this class, distinguished by a methoxy group at the 8-position of the benzo[d]azepine ring system. While dedicated research on this molecule is not extensively documented, its structural features suggest potential for interaction with various biological targets. The methoxy substituent can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity, making it an intriguing candidate for further investigation. This guide aims to provide a thorough foundational understanding of its core properties to stimulate and support future research endeavors.
Chemical and Physicochemical Properties
A clear understanding of a compound's chemical and physical characteristics is paramount for any drug discovery and development program. These properties dictate its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Identity
-
IUPAC Name: 8-Methoxy-1H-benzo[d]azepin-2(3H)-one
-
CAS Number: 85175-85-5
-
Molecular Formula: C₁₁H₁₁NO₂
-
Molecular Weight: 189.21 g/mol
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physicochemical profile. The following table summarizes the predicted properties for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one.
| Property | Predicted Value | Significance in Drug Development |
| LogP | 1.34 | Indicates the lipophilicity of the compound. A value in this range suggests good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Predicts the compound's ability to permeate cell membranes. A TPSA below 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |
| pKa (Predicted) | ~14 (Amide Proton) | The amide proton is weakly acidic, and the compound is unlikely to be significantly ionized at physiological pH. |
Note: These values are computationally predicted and require experimental verification.
Synthesis and Characterization
Proposed Synthetic Strategy
A plausible synthetic route could involve an intramolecular cyclization reaction. One such approach is a variation of the Schmidt reaction, which has been used to synthesize related benzazepinones.
A potential synthetic workflow is outlined below:
Potential Biological Activities and Mechanism of Action
Given the pharmacological profile of related benzazepinone derivatives, 8-Methoxy-1H-benzo[d]azepin-2(3H)-one could exhibit a range of biological activities. The benzazepinone scaffold is known to interact with various receptors and enzymes.
Inferred Pharmacological Profile
-
Cardiovascular Effects: Benzazepinones have been reported to possess negative inotropic and chronotropic properties, suggesting potential applications in cardiovascular diseases. [4]The methoxy group may modulate the affinity and selectivity for specific cardiac ion channels or receptors.
-
Neurological Effects: The benzazepine core is a common feature in drugs targeting the central nervous system. [1]It is plausible that 8-Methoxy-1H-benzo[d]azepin-2(3H)-one could interact with neurotransmitter receptors, such as serotonin or dopamine receptors, warranting investigation for its potential as an antidepressant or anxiolytic agent.
-
Enzyme Inhibition: Some heterocyclic compounds, including benzazepine derivatives, have been shown to inhibit various enzymes. Further screening could reveal inhibitory activity against kinases, proteases, or other enzymes implicated in disease.
Postulated Signaling Pathway Involvement
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzazepinone derivative with neurological activity, such as interaction with a G-protein coupled receptor (GPCR).
Experimental Protocols
The following protocols are provided as a guide for the experimental characterization of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. These are generalized methods that should be optimized for the specific compound.
Protocol 1: Determination of Kinetic Solubility
Objective: To determine the kinetic solubility of the compound in a buffered aqueous solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.
-
Analysis: Analyze the turbidity of each well using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Interpretation: The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility.
Protocol 2: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the compound.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one in a suitable co-solvent system (e.g., methanol/water) to overcome low aqueous solubility.
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of hydrochloric acid or sodium hydroxide.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV) against the volume of titrant. The peak of this curve corresponds to the equivalence point. The pKa can be determined from the pH at the half-equivalence point.
Safety and Handling
As with any novel chemical entity, 8-Methoxy-1H-benzo[d]azepin-2(3H)-one should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
8-Methoxy-1H-benzo[d]azepin-2(3H)-one represents an under-investigated member of the pharmacologically significant benzazepinone class. While direct experimental data is scarce, this guide provides a comprehensive foundational understanding based on its chemical structure and the known properties of related analogues. The predicted physicochemical properties suggest that it is a promising candidate for further study, with potential for good oral bioavailability. The proposed synthetic and characterization workflows offer a practical starting point for researchers. Future investigations into its biological activities, particularly in the cardiovascular and central nervous systems, are warranted to fully elucidate its therapeutic potential. This technical guide serves as a catalyst for such endeavors, providing the necessary groundwork for informed and efficient research.
References
- Budriesi, R., Rampa, A., Bisi, A., Fabbri, G., Chiarini, A., & Valenti, P. (1995). Synthesis and pharmacological characterization of some benzazepinone derivatives. Arzneimittelforschung, 45(3), 234–239.
- Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 170-188.
-
Bentham Science. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Retrieved from [Link]
- Rampa, A., Bisi, A., Budriesi, R., Fabbri, G., Valenti, P., & Chiarini, A. (2000). Cardiovascular hybrid drugs: new benzazepinone derivatives as bradycardic agents endowed with selective beta1-non-competitive antagonism. Bioorganic & medicinal chemistry, 8(6), 1145–1155.
-
ResearchGate. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Retrieved from [Link]
Sources
- 1. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
